3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
The compound 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione features a 1,3-oxazolidine-2,4-dione core substituted at position 3 with a piperidin-4-yl group. This piperidine moiety is further functionalized at the nitrogen atom with a 2,1,3-benzothiadiazole-5-carbonyl group. The benzothiadiazole component introduces a bicyclic aromatic system containing sulfur and nitrogen, which is structurally distinct from simpler phenyl or anilino substituents observed in related compounds. This heterocyclic system may enhance electronic conjugation, influence binding affinity, or improve metabolic stability compared to analogs .
Properties
IUPAC Name |
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-13-8-23-15(22)19(13)10-3-5-18(6-4-10)14(21)9-1-2-11-12(7-9)17-24-16-11/h1-2,7,10H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJDDMHIZWKEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: The benzothiadiazole ring can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in pyridine, yielding 2,1,3-benzothiadiazole.
Piperidine Derivative Synthesis: The piperidine ring can be functionalized with a carbonyl group through acylation reactions.
Oxazolidine-2,4-dione Formation: The oxazolidine-2,4-dione structure can be synthesized through cyclization reactions involving amino acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for each step to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents for each reaction step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The benzothiadiazole moiety can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Nitro or halogenated derivatives of the benzothiadiazole moiety.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Structural Comparison
The 1,3-oxazolidine-2,4-dione scaffold is common in agrochemicals and pharmaceuticals. Key structural variations among analogs include:
Key Observations :
- The target compound uniquely incorporates a benzothiadiazole-carbonyl-piperidine group, which differentiates it from phenyl- or anilino-substituted analogs. This may confer distinct electronic or steric properties affecting target binding .
- Vinclozolin and famoxadone rely on halogenated or aromatic substituents (e.g., dichlorophenyl, phenoxyphenyl) for fungicidal activity, suggesting that electron-withdrawing groups enhance interactions with fungal enzymes .
- Pentoxazone ’s isopropylidene group at position 5 and cyclopentyloxy substituent likely improve lipid solubility, aiding herbicidal uptake .
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred:
Notes:
- The target compound’s benzothiadiazole may enable π-π stacking or hydrogen bonding, similar to famoxadone’s phenoxyphenyl group .
- Vinclozolin’s dichlorophenyl group contributes to its crystallinity and environmental persistence .
Biological Activity
The compound 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a heterocyclic organic compound with significant potential for various biological activities. Its unique structural features, including a benzothiadiazole moiety and an oxazolidine core, suggest interactions with various biological targets that may lead to therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H16N6O2S
- Molecular Weight : 392.44 g/mol
- IUPAC Name : 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
This compound is characterized by its ability to form hydrogen bonds and engage in hydrophobic interactions due to its diverse functional groups. These properties enhance its binding affinity to various biological macromolecules such as proteins and nucleic acids.
Antiviral and Antimicrobial Properties
Research indicates that compounds similar to 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione exhibit antiviral and antimicrobial activities. The benzothiadiazole moiety is particularly noted for its electron-deficient properties which contribute to these effects. Studies have shown that derivatives of benzothiadiazole can inhibit viral replication and possess significant antimicrobial activity against various pathogens .
Neuroactive Effects
The compound's structural features suggest potential neuroactive properties. Similar compounds have been reported to interact with dopamine and serotonin receptors, which may lead to antipsychotic effects. The ability of the compound to modulate enzyme activities or receptor functions indicates its potential role in treating neurological disorders .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of related benzothiadiazole derivatives. For instance, certain derivatives have demonstrated significant inhibition of COX-2 enzyme activity, leading to reduced inflammation in animal models . This suggests that 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione may also exert similar effects.
Case Studies and Research Findings
The biological activity of 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical biochemical pathways.
- Receptor Modulation : It may modulate the activity of neurotransmitter receptors leading to therapeutic effects in neurological conditions.
- Antioxidant Activity : Similar compounds have shown radical scavenging capabilities which could contribute to their overall biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
